molecular formula C10H9ClN2O B14045851 1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one

1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one

Cat. No.: B14045851
M. Wt: 208.64 g/mol
InChI Key: GBCHQMMEGTXETL-UHFFFAOYSA-N
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Description

1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C10H9ClN2O It is a derivative of benzonitrile and contains functional groups such as an amino group, a cyano group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one typically involves the reaction of 3-amino-4-cyanobenzaldehyde with 3-chloropropanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Oxidation products may include carboxylic acids or ketones.

    Reduction: Reduction can yield primary amines or alcohols.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-4-cyanophenyl)-3-chloropropan-1-one: Similar structure but with a different position of the carbonyl group.

    3-Amino-4-cyanophenylboronic acid: Contains a boronic acid group instead of the chloropropanone moiety.

    3-Amino-4-cyanothiophene derivatives: Thiophene ring instead of the benzene ring.

Uniqueness

1-(3-Amino-4-cyanophenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino group and a cyano group on the aromatic ring, along with the chloropropanone moiety, allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-amino-4-(3-chloro-2-oxopropyl)benzonitrile

InChI

InChI=1S/C10H9ClN2O/c11-5-9(14)3-7-1-2-8(6-12)10(13)4-7/h1-2,4H,3,5,13H2

InChI Key

GBCHQMMEGTXETL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)N)C#N

Origin of Product

United States

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